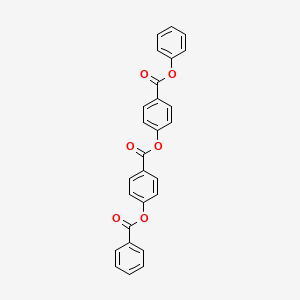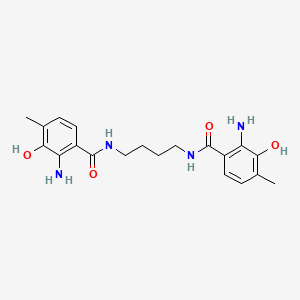
N,N'-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is a complex organic compound characterized by its unique structure, which includes two benzamide groups connected by a butane-1,4-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) typically involves the reaction of 2-amino-3-hydroxy-4-methylbenzoic acid with butane-1,4-diamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N,N’-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of N,N’-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can act as a ligand, modulating receptor function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Butane-1,4-diylbis(bromoacetamide): Similar structure but with bromoacetamide groups instead of benzamide groups.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: Contains a butane-1,4-diyl linker but with different functional groups.
N1,N1’-(Butane-1,4-diyl)bis(propane-1,3-diamine) tetrahydrochloride: Similar linker but different amine groups.
Uniqueness
N,N’-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is unique due to its specific combination of benzamide groups and the butane-1,4-diyl linker, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
85513-30-0 |
|---|---|
Formule moléculaire |
C20H26N4O4 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2-amino-N-[4-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]butyl]-3-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C20H26N4O4/c1-11-5-7-13(15(21)17(11)25)19(27)23-9-3-4-10-24-20(28)14-8-6-12(2)18(26)16(14)22/h5-8,25-26H,3-4,9-10,21-22H2,1-2H3,(H,23,27)(H,24,28) |
Clé InChI |
NVSNMPYCOPAZQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)NCCCCNC(=O)C2=C(C(=C(C=C2)C)O)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


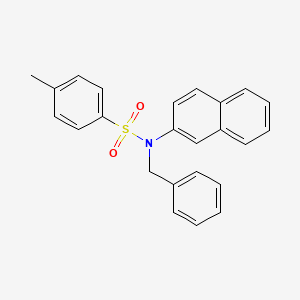
![[(2E)-4-acetyloxypenta-2,4-dien-2-yl] acetate](/img/structure/B14413630.png)
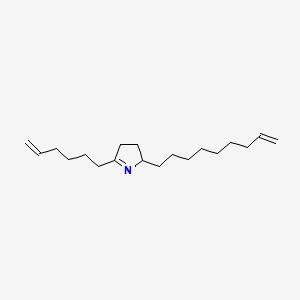
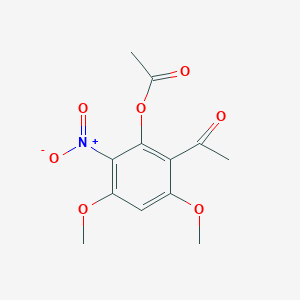

![3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline](/img/structure/B14413649.png)
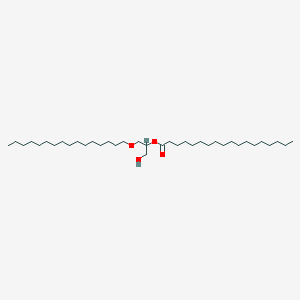
![5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole](/img/structure/B14413661.png)
![3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14413669.png)
![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)
